methyl 5-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate
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Overview
Description
Methyl 5-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate: is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . This particular compound features a furoate ester linked to a chromen-2-one moiety, making it a subject of interest in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate typically involves multiple steps:
Formation of the Chromen-2-one Moiety: The chromen-2-one structure can be synthesized through the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts.
Esterification: The furoate ester is formed by reacting the appropriate furoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.
Coupling Reaction: The final step involves coupling the chromen-2-one moiety with the furoate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the reactions. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, may also be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Dihydro derivatives of the chromen-2-one moiety.
Substitution: Various alkyl or acyl-substituted derivatives.
Scientific Research Applications
Methyl 5-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticoagulant, antimicrobial, and anticancer agent.
Biological Research: The compound’s interactions with various biological targets, such as enzymes and receptors, are of interest in pharmacology.
Industrial Applications:
Mechanism of Action
The mechanism of action of methyl 5-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes like DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity.
Receptor Binding: It may bind to specific receptors in the body, modulating biological pathways involved in coagulation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Warfarin: A well-known anticoagulant that also contains a coumarin moiety.
Dicoumarol: Another anticoagulant with a similar structure to coumarins.
4-Methylumbelliferone: A coumarin derivative with known biological activities.
Uniqueness
Methyl 5-{[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate is unique due to its specific structural features, such as the furoate ester and the dimethyl-substituted chromen-2-one moiety.
Properties
IUPAC Name |
methyl 5-[(4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-10-8-16(19)24-17-11(2)14(7-5-13(10)17)22-9-12-4-6-15(23-12)18(20)21-3/h4-8H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQXSHGXMJLOBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(O3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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